7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Overview
Description
“7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is a chemical compound with the CAS Number: 1493588-45-6 . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “7-methyl-2,6-dioxa-9-azaspiro[4.5]decane” and its InChI Code is "1S/C8H15NO2/c1-7-4-9-5-8(11-7)2-3-10-6-8/h7,9H,2-6H2,1H3" .Physical And Chemical Properties Analysis
“7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is a liquid at room temperature . It has a molecular weight of 157.21 .Scientific Research Applications
Gene Expression Regulation and Epigenetic Effects
Decitabine, a closely related compound, is utilized to study gene expression regulation through its epigenetic effects, specifically through promoter demethylation. This process is significant for activating methylated and silenced genes, offering insights into gene expression's complex regulation mechanisms. Decitabine's application extends beyond mere promoter demethylation, affecting gene expression in several context-dependent ways, including independent of DNA demethylation. These findings underscore the multifaceted role of chemical agents like Decitabine in gene expression, highlighting potential research avenues for 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane in understanding and manipulating gene regulation (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).
Environmental Contamination and Remediation
Research into 1,4-Dioxane, a compound sharing structural similarities with spiro[4.5]decanes, focuses on its role as an emerging water contaminant. This research illuminates the challenges in removing such contaminants from water supplies, highlighting the need for novel remediation techniques. The environmental behavior of 1,4-Dioxane, including its widespread contamination of drinking water and resistance to conventional remediation efforts, could parallel the environmental interactions and challenges posed by 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane, suggesting research applications in environmental science and engineering (K. G. Godri Pollitt et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
The mode of action of 7-Methyl-2,6-dioxa-9-azaspiro[4As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methyl-2,6-dioxa-9-azaspiro[4These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane interacts with its targets .
properties
IUPAC Name |
7-methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-4-9-5-8(11-7)2-3-10-6-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBMPLQSWYVVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
CAS RN |
1493588-45-6 | |
Record name | 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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